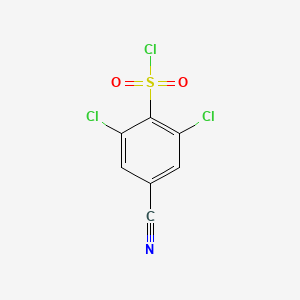

2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H2Cl3NO2S. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride typically involves the chlorination of 4-cyanobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 6 positions of the benzene ring .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes, utilizing chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions are optimized to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, reaction with amines can yield sulfonamide derivatives, while reaction with alcohols can produce sulfonate esters .

Wissenschaftliche Forschungsanwendungen

2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages. This reactivity is exploited in various chemical and biological applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-4-cyanobenzenesulfonyl chloride: Similar in structure but with only one chlorine atom, leading to different reactivity and applications.

2,4-Dichlorobenzenesulfonyl chloride: Lacks the cyano group, which affects its chemical properties and uses.

Uniqueness

2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride is unique due to the presence of both chlorine and cyano groups, which confer distinct reactivity patterns and make it suitable for specific applications in synthesis and research .

Biologische Aktivität

2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride (DCBSC) is a sulfonamide compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique chemical structure, which contributes to its diverse biological applications, including antimicrobial and anticancer properties.

Chemical Structure and Properties

- IUPAC Name : 2,6-Dichloro-4-cyanobenzenesulfonyl chloride

- Molecular Formula : C7H3Cl2N O2S

- Molecular Weight : 236.07 g/mol

The presence of chlorine atoms and a sulfonyl chloride group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

DCBSC has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects on both gram-positive and gram-negative bacteria. For instance, DCBSC was tested against Staphylococcus aureus and Escherichia coli, showing comparable efficacy to standard antibiotics such as Gentamicin and Ketoconazole .

| Pathogen | DCBSC Activity | Standard Drug Activity |

|---|---|---|

| Staphylococcus aureus | Inhibitory | Gentamicin |

| Escherichia coli | Inhibitory | Ketoconazole |

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through various in vitro studies. DCBSC demonstrated cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). The mechanism of action involves the induction of apoptosis in these cells, likely due to its ability to interfere with cellular signaling pathways .

The biological activity of DCBSC may be attributed to its ability to form complexes with metal ions, enhancing its therapeutic potential. For example, metal complexes of DCBSC have shown improved antibacterial and anticancer activities compared to the free compound. The interaction with metal ions such as copper (Cu) and nickel (Ni) leads to enhanced biological efficacy through mechanisms involving oxidative stress and disruption of cellular homeostasis .

Case Studies

-

Antimicrobial Efficacy Study :

A study assessed the antimicrobial effects of DCBSC against clinical isolates of Candida albicans and Aspergillus fumigatus. The results indicated that DCBSC inhibited fungal growth significantly more than traditional antifungal agents . -

Cytotoxicity Assessment :

In a comparative study, DCBSC was tested alongside cisplatin on HepG-2 cells. The findings revealed that DCBSC exhibited lower cell viability at similar concentrations, suggesting a promising alternative for cancer therapy .

Eigenschaften

IUPAC Name |

2,6-dichloro-4-cyanobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3NO2S/c8-5-1-4(3-11)2-6(9)7(5)14(10,12)13/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOUBDVNRCJZSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.